Cas no 100234-62-6 (9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-)

9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy- is a synthetic organic compound with significant applications in medicinal chemistry. This compound features a pyrido[3,4-b]indole core, which is known for its diverse pharmacological activities. The presence of an ethyl group and a methoxy group on the indole ring introduces interesting electronic properties that can modulate the compound's reactivity and bioavailability. This compound is valued for its potential in drug discovery due to its unique structure and potential for interactions with biological targets.
9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy- structure
100234-62-6 structure
商品名:9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-
CAS番号:100234-62-6
MF:C14H14N2O2
メガワット:242.27316
CID:144504
PubChem ID:5320553

9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy- 化学的及び物理的性質

名前と識別子

    • 9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-
    • Picrasidine J
    • 1-Ethyl-4-methoxy-9H-β-carbolin-8-ol
    • 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid
    • 1-Ethyl-4-methoxy-9H-Beta-carbolin-8-ol
    • 1-Ethyl-7-pyrrolidinyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
    • 3-Quinolinecarboxylic acid,1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)
    • 8-hydroxycrenatine
    • [ "8-Hydroxycrenatine" ]
    • 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
    • 100234-62-6
    • AKOS032948601
    • CHEMBL3400669
    • FS-10066
    • 1-ethyl-4-methoxy-9H-pyrido(3,4-b)indol-8-ol
    • インチ: InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3
    • InChIKey: BKAUNKSTECWQGT-UHFFFAOYSA-N
    • ほほえんだ: CCC1=NC=C(OC)C2C3C=CC=C(O)C=3NC1=2

計算された属性

  • せいみつぶんしりょう: 242.10600
  • どういたいしつりょう: 242.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: Yellow powder
  • PSA: 58.14000
  • LogP: 2.99270

9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy- セキュリティ情報

  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P52240-5mg
1-Ethyl-4-methoxy-9H-β-carbolin-8-ol
100234-62-6
5mg
¥3438.0 2021-09-08
A2B Chem LLC
AE17543-5mg
1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
100234-62-6 98%
5mg
$1820.00 2024-04-20

9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy- 合成方法

9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy- 関連文献

9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-に関する追加情報

Introduction to 1-Ethyl-4-Methoxy-9H-Pyrido[3,4-b]indol-8-ol (CAS No. 100234-62-6)

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, with the CAS number 100234-62-6, is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its intricate molecular framework, which includes a pyrido[3,4-b]indole core with specific substituents. The presence of an ethyl group at the 1-position and a methoxy group at the 4-position imparts distinct chemical and biological properties to this molecule.

The chemical structure of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is notable for its potential in various therapeutic applications. Recent studies have highlighted its promising activity in modulating key biological pathways, making it a valuable candidate for drug development. The compound's ability to interact with specific receptors and enzymes has been extensively investigated, revealing its potential in treating a range of diseases, including neurodegenerative disorders and cancer.

In terms of its physical properties, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is a solid at room temperature and exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its molecular weight is approximately 275.35 g/mol, and it has a melting point of around 150°C. These properties make it suitable for various experimental conditions and formulations in both laboratory and clinical settings.

The synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol has been optimized through several methodologies, each offering unique advantages in terms of yield and purity. One common approach involves the condensation of an appropriate indole derivative with an aldehyde or ketone followed by cyclization and functional group modifications. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, reducing the use of hazardous reagents and improving overall process sustainability.

In the realm of medicinal chemistry, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol has shown significant promise as a lead compound for drug discovery. Its ability to cross the blood-brain barrier (BBB) makes it particularly interesting for the treatment of central nervous system (CNS) disorders. Preclinical studies have demonstrated its efficacy in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. The compound's mechanism of action involves modulating neurotransmitter levels and protecting neurons from oxidative stress.

Cancer research has also benefited from the study of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol. In vitro and in vivo experiments have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Its selective toxicity towards cancer cells while sparing normal cells makes it a promising candidate for developing targeted therapies with reduced side effects.

Beyond its therapeutic applications, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol has been explored for its potential as a fluorescent probe in bioimaging studies. The compound's strong fluorescence properties allow for real-time monitoring of cellular processes and interactions within living systems. This application has broad implications for understanding disease mechanisms and developing diagnostic tools.

The safety profile of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol has been extensively evaluated through toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new chemical entity (NCE), ongoing research is necessary to fully understand its long-term safety and potential interactions with other medications.

In conclusion, 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-o

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd